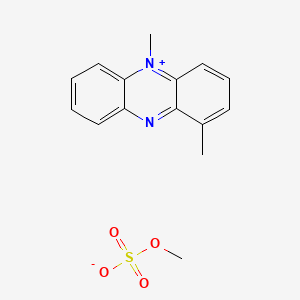
1,5-Dimethylphenazinium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethylphenazinium methyl sulfate is a chemical compound known for its role as an electron carrier. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is particularly noted for its stability and versatility in electron transfer reactions, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylphenazinium methyl sulfate typically involves the methylation of 1,5-dimethylphenazine. This can be achieved through a reaction with methyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the temperature maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1,5-Dimethylphenazinium methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can accept electrons and be reduced to its corresponding reduced form.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phenazine derivatives, while reduction typically produces the corresponding reduced phenazine compounds .
科学的研究の応用
1,5-Dimethylphenazinium methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an electron carrier in redox reactions and electrochemical studies.
Biology: It serves as a mediator in enzymatic reactions, particularly those involving dehydrogenases.
Medicine: It is employed in assays to measure the activity of various enzymes and in the development of biosensors.
作用機序
The mechanism of action of 1,5-Dimethylphenazinium methyl sulfate involves its ability to accept and donate electrons. This property makes it an effective electron carrier in various redox reactions. The compound interacts with molecular targets such as enzymes and electrodes, facilitating electron transfer processes. The pathways involved include the reduction of NADH and the oxidation of various substrates .
類似化合物との比較
Similar Compounds
5-Methylphenazinium methyl sulfate: Similar in structure but with a single methyl group.
1-Methoxy-5-methylphenazinium methyl sulfate: Contains a methoxy group instead of a second methyl group.
Uniqueness
1,5-Dimethylphenazinium methyl sulfate is unique due to its dual methyl groups, which enhance its stability and electron transfer capabilities compared to its analogs. This makes it particularly valuable in applications requiring stable and efficient electron carriers .
特性
CAS番号 |
40816-85-1 |
|---|---|
分子式 |
C15H16N2O4S |
分子量 |
320.4 g/mol |
IUPAC名 |
1,5-dimethylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C14H13N2.CH4O4S/c1-10-6-5-9-13-14(10)15-11-7-3-4-8-12(11)16(13)2;1-5-6(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
MTWFIBCTAIRTND-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC2=[N+](C3=CC=CC=C3N=C12)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


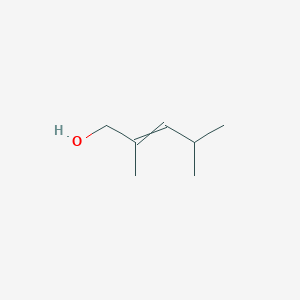

![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)

![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
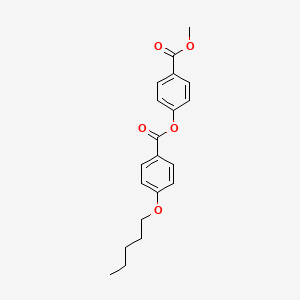

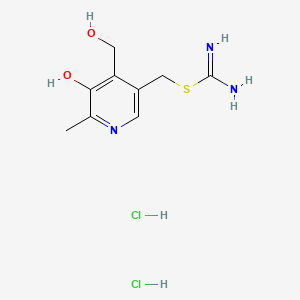
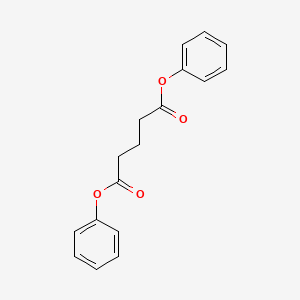
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
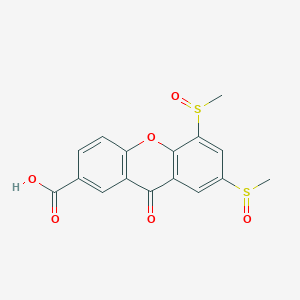
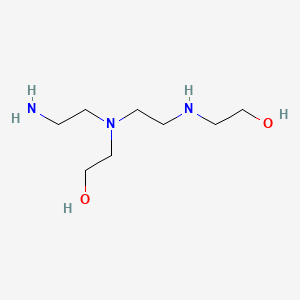
![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
